(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide is a chiral compound characterized by its specific stereochemistry, denoted as (S). This compound belongs to the class of amino acids and derivatives, which are crucial in various biochemical processes and pharmaceutical applications. The molecular formula for this compound is , and it has a molecular weight of approximately 272.79 g/mol .
The synthesis of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide typically follows these steps:
The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure optimal yield and purity. The use of coupling reagents facilitates efficient amide bond formation while minimizing side reactions.
The molecular structure of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide features a pyridazine ring substituted with a chlorine atom at the 6-position, which influences its biological activity. The structure can be visualized using molecular modeling software .
Key structural data includes:
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. Upon binding, it may modulate their activity, leading to various biological responses. The exact pathways depend on its application context, particularly in medicinal chemistry where it may act as a drug candidate .
Physical properties include:
Chemical properties include:
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide has several scientific applications:
Pyridazinone (1,2-diazinone) derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and capacity for rational structural optimization. The core structure features a six-membered heterocyclic ring with two adjacent nitrogen atoms and a keto group at position 3, enabling diverse hydrogen bonding and dipole interactions with biological targets [1] . This molecular framework exhibits remarkable stability and synthetic flexibility, allowing strategic substitutions that fine-tune pharmacokinetic and pharmacodynamic properties. Historically, pyridazinones gained prominence as cardiotonic agents, with early examples like amrinone and milrinone demonstrating potent phosphodiesterase III (PDE III) inhibition for congestive heart failure treatment. These compounds elevate intracellular cAMP levels, enhancing cardiac contractility and promoting vasodilation [1] .
Table 1: Key Structural Features and Biological Significance of Pyridazinone Derivatives
Structural Feature | Role in Target Interaction | Biological Activity Linkage |
---|---|---|
N-1/N-2 positions | Hydrogen bond acceptance | PDE III/IV inhibition [1] [10] |
C-6 Aryl substituents | Hydrophobic pocket binding | Enhanced potency & selectivity [1] |
Keto group at C-3 | Hydrogen bond donation | Vasorelaxant activity |
Chlorine at C-6 (pyridazine) | Electronic modulation & steric guidance | Kallikrein inhibition [4] |
The therapeutic scope of pyridazinones has expanded significantly beyond cardiovascular applications. Contemporary research leverages their unique physicochemical properties to develop agents targeting inflammation, cancer, metabolic disorders, and infectious diseases [10]. For instance, tricyclic pyridazinone derivatives exhibit potent anti-inflammatory effects by modulating prostaglandin synthesis and cytokine pathways, while fused azolo[d]pyridazinones demonstrate nanomolar affinity for dipeptidyl peptidase-4 (DPP-4), highlighting their potential in diabetes management [10]. Molecular modeling studies reveal that the pyridazinone nucleus serves as a bioisostere for catechol in kinase inhibitors, enabling optimized binding to ATP pockets in oncogenic targets like c-Met and PARP [10]. The scaffold’s adaptability to both planar and puckered configurations facilitates the design of conformationally constrained analogs, enhancing target selectivity—a critical factor in minimizing off-target effects in complex disease pathways.
Chiral amide-functionalized pyridazinones represent a sophisticated advancement in structure-based drug design, exploiting stereoselective interactions to achieve enhanced target specificity. The compound (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide (Chemical Structure Shown Below) exemplifies this approach, integrating a chiral valine-derived amide chain with a chloropyridazine pharmacophore. Its molecular formula is C₁₀H₁₅ClN₄O (MW: 242.71 g/mol), featuring:
Synthetic Methodology: The synthesis typically involves sequential nucleophilic displacements and amide coupling. A common route starts with 6-chloro-3-chloromethylpyridazine, which undergoes amination with (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid. Acidic deprotection yields the target compound with >97% enantiomeric excess (ee), confirmed by chiral HPLC [4] [7]. Modifications at the amide nitrogen (e.g., N-methylation) or pyridazine position (e.g., bromo/cyano substitution) are employed to optimize physicochemical properties like logP (measured XLogP3: 0.6) and solubility [4].
Table 2: Comparative Analysis of Chiral Pyridazinone Amide Derivatives
Compound Name | CAS Number | Molecular Formula | Key Structural Variation | Primary Biological Activity |
---|---|---|---|---|
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3-methyl-butyramide | 1354009-80-5 | C₁₀H₁₅ClN₄O | Unsubstituted amide N; valine side chain | Tissue kallikrein inhibition [4] |
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide | - | C₁₁H₁₇ClN₄O | N-methylation | Enhanced metabolic stability [4] |
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide | 1354010-54-0 | C₁₃H₂₁ClN₄O | N-isopropyl group | Improved PDE IV selectivity [2] |
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-methylpropanamide | 1354015-42-1 | C₉H₁₃ClN₄O | Alanine-derived chain | Anti-inflammatory activity [5] |
Structure-Activity Relationship (SAR) Insights:
Pharmacological studies indicate these compounds exert dual mechanisms:
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3